HIV InSTI-1
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Overview
Description
HIV InSTI-1 is a compound belonging to the class of integrase strand transfer inhibitors (INSTIs). These inhibitors are crucial in the treatment of human immunodeficiency virus (HIV) as they prevent the integration of viral DNA into the host cell’s genome, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV InSTI-1 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common method involves the use of palladium-catalyzed α-arylation protocols to introduce aryl groups at specific positions on the molecule . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
HIV InSTI-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
HIV InSTI-1 exerts its effects by inhibiting the HIV integrase enzyme, which is responsible for integrating viral DNA into the host cell’s genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer reaction that is crucial for viral replication . This inhibition blocks the integration of viral DNA, thereby halting the replication process and reducing viral load in the patient .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to HIV InSTI-1 include:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its high genetic barrier to resistance, limited drug-drug interactions, and excellent rates of virologic suppression . Unlike some other integrase inhibitors, it is effective against a broad range of HIV strains, including those resistant to other antiretroviral drugs .
Properties
Molecular Formula |
C25H25ClFN3O5 |
---|---|
Molecular Weight |
501.9 g/mol |
IUPAC Name |
(1'S,3S,5'R)-8-[(3-chloro-4-fluorophenyl)methyl]-6-hydroxy-2-[(2R)-2-hydroxypropyl]spiro[9,10-dihydroimidazo[5,1-a][2,6]naphthyridine-3,2'-bicyclo[3.1.0]hexane]-1,5,7-trione |
InChI |
InChI=1S/C25H25ClFN3O5/c1-12(31)10-29-23(34)20-15-5-7-28(11-13-2-3-18(27)17(26)8-13)22(33)19(15)21(32)24(35)30(20)25(29)6-4-14-9-16(14)25/h2-3,8,12,14,16,31-32H,4-7,9-11H2,1H3/t12-,14-,16+,25+/m1/s1 |
InChI Key |
SUYSDXIXCVFTRC-WPBQLTRPSA-N |
Isomeric SMILES |
C[C@H](CN1C(=O)C2=C3CCN(C(=O)C3=C(C(=O)N2[C@]14CC[C@H]5[C@@H]4C5)O)CC6=CC(=C(C=C6)F)Cl)O |
Canonical SMILES |
CC(CN1C(=O)C2=C3CCN(C(=O)C3=C(C(=O)N2C14CCC5C4C5)O)CC6=CC(=C(C=C6)F)Cl)O |
Origin of Product |
United States |
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